molecular formula C12H8ClF2NO B1328309 5-Chloro-2-(3,4-difluorophenoxy)aniline CAS No. 946714-90-5

5-Chloro-2-(3,4-difluorophenoxy)aniline

Cat. No.: B1328309
CAS No.: 946714-90-5
M. Wt: 255.65 g/mol
InChI Key: TZVYVRBHCKKPIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3,4-difluorophenoxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 3,4-difluorophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic aromatic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3,4-difluorophenoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(3,4-difluorophenoxy)aniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3,4-difluorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(3,4-difluorophenoxy)aniline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

5-chloro-2-(3,4-difluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVYVRBHCKKPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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